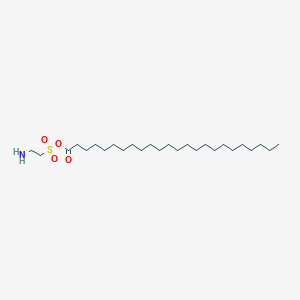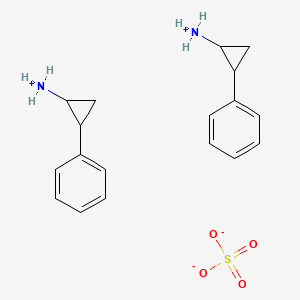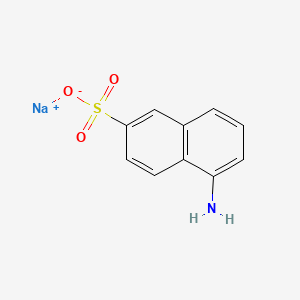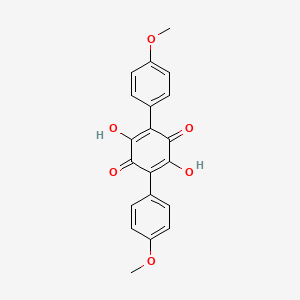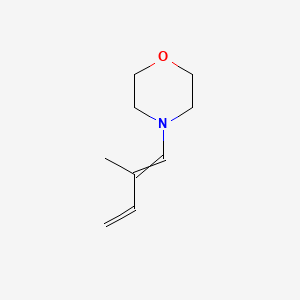
4-(2-Methylbuta-1,3-dienyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbuta-1,3-dienyl)morpholine is a chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and industrial applications. The compound features a morpholine ring substituted with a 2-methylbuta-1,3-dienyl group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbuta-1,3-dienyl)morpholine typically involves the reaction of morpholine with 2-methylbuta-1,3-diene under specific conditions. One common method is the nucleophilic addition of morpholine to the diene, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
4-(2-Methylbuta-1,3-dienyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated morpholine derivatives. Substitution reactions result in various substituted morpholine compounds with different functional groups.
科学研究应用
4-(2-Methylbuta-1,3-dienyl)morpholine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2-Methylbuta-1,3-dienyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, widely used in various applications.
4-(2-Methylbuta-1,3-dienyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.
4-(2-Methylbuta-1,3-dienyl)thiazolidine: A thiazolidine derivative with similar structural features.
Uniqueness
4-(2-Methylbuta-1,3-dienyl)morpholine is unique due to the presence of both the morpholine ring and the 2-methylbuta-1,3-dienyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its versatility and potential for further exploration.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
4-(2-methylbuta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3,8H,1,4-7H2,2H3 |
InChI 键 |
WEIOEOZEFXKYOA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CN1CCOCC1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)

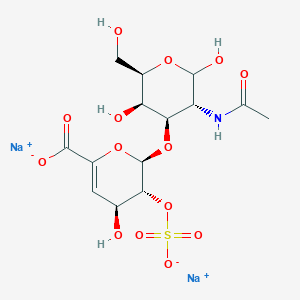
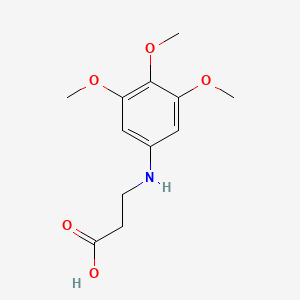
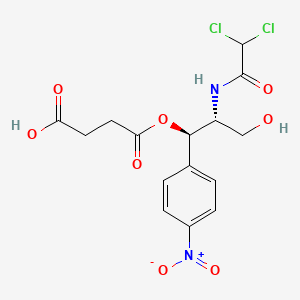


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
